molecular formula C7H6BClN2O2 B13923128 (3-Chloroimidazo[1,2-a]pyridin-6-yl)boronic acid

(3-Chloroimidazo[1,2-a]pyridin-6-yl)boronic acid

Cat. No.: B13923128
M. Wt: 196.40 g/mol
InChI Key: PNKSLFBPMHRTMN-UHFFFAOYSA-N
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Description

B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid: is a boronic acid derivative that features a 3-chloroimidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated imidazo[1,2-a]pyridine with a boronic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The chlorine atom in the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Chemistry: In chemistry, B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .

Biology and Medicine: Its imidazo[1,2-a]pyridine core is a common scaffold in drug design, and the boronic acid group can enhance binding affinity to biological targets .

Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition processes .

Comparison with Similar Compounds

Uniqueness: B-(3-chloroimidazo[1,2-a]pyridin-6-yl)Boronic acid is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the boronic acid group. This combination provides distinct reactivity and binding properties, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C7H6BClN2O2

Molecular Weight

196.40 g/mol

IUPAC Name

(3-chloroimidazo[1,2-a]pyridin-6-yl)boronic acid

InChI

InChI=1S/C7H6BClN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h1-4,12-13H

InChI Key

PNKSLFBPMHRTMN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN2C(=NC=C2Cl)C=C1)(O)O

Origin of Product

United States

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